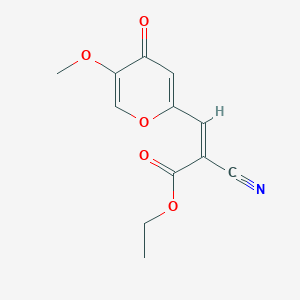
ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a methoxy group, and a pyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 5-methoxy-2-pyranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of advanced materials, such as polymers and adhesives.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy and pyranone moieties contribute to the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate: A methyl ester analog with comparable reactivity.
Ethyl (E)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate: An isomer with different stereochemistry.
Eigenschaften
CAS-Nummer |
72612-22-7 |
|---|---|
Molekularformel |
C12H11NO5 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO5/c1-3-17-12(15)8(6-13)4-9-5-10(14)11(16-2)7-18-9/h4-5,7H,3H2,1-2H3/b8-4- |
InChI-Schlüssel |
VPHJAVNWBRHKNZ-YWEYNIOJSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC(=O)C(=CO1)OC)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=O)C(=CO1)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


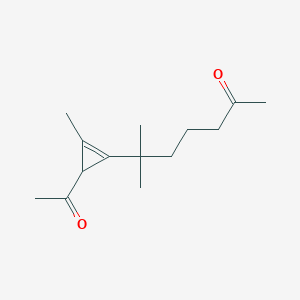

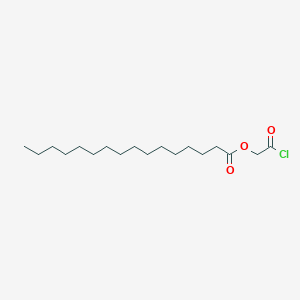
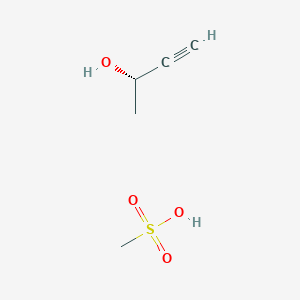
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
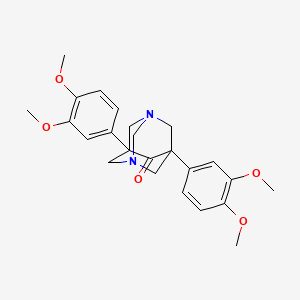
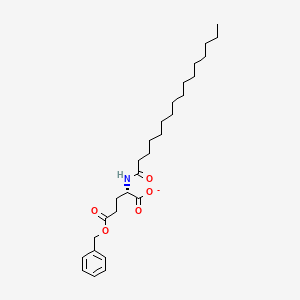
![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)
![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
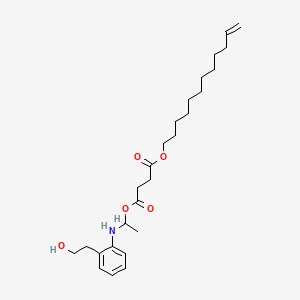
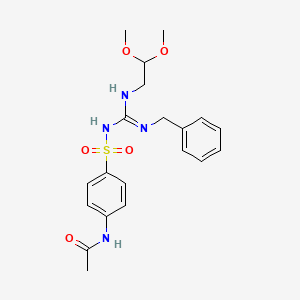
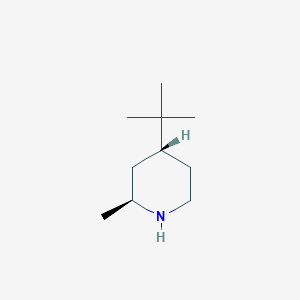
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
